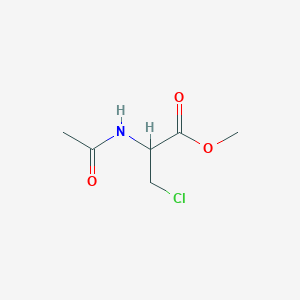

Methyl 2-acetylamino-3-chloropropionate

Übersicht

Beschreibung

Methyl 2-acetylamino-3-chloropropionate is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a white solid with a melting point of 74-76°C and a boiling point of 303.6±27.0°C . This compound is also known by other names such as N-acetyl-3-chloro-L-serine methyl ester and 2-acetylamino-3-chloropropionic acid methyl ester .

Vorbereitungsmethoden

Methyl 2-acetylamino-3-chloropropionate can be synthesized through several methods. One common synthetic route involves the reaction of L-serine methyl ester with acetic anhydride to form an intermediate, which is then chlorinated using thionyl chloride . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents such as dichloromethane or ethyl acetate . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Analyse Chemischer Reaktionen

Methyl 2-acetylamino-3-chloropropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include thionyl chloride for chlorination, acetic anhydride for acetylation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetylamino-3-chloropropionate has several scientific research applications:

Chemistry: It is used as a synthon in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-acetylamino-3-chloropropionate involves its reactivity as a synthon in chemical synthesis. It can participate in various reactions to form complex molecules, which may interact with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the compounds synthesized from it.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-acetylamino-3-chloropropionate can be compared with similar compounds such as:

Methyl 2-chloropropionate: This compound has a similar structure but lacks the acetylamino group, making it less versatile in certain synthetic applications.

Methyl 2-acetamidoacrylate: This compound has an acrylate group instead of a chloropropionate group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .

Biologische Aktivität

Methyl 2-acetylamino-3-chloropropionate (MACP) is a compound of increasing interest in biological and medicinal chemistry. Its structural features and reactivity suggest potential applications in various biological systems, particularly in the synthesis of pharmaceuticals and as a biologically active agent. This article provides a comprehensive overview of the biological activity of MACP, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molar Mass | 179.6 g/mol |

| Density | 1.0 g/cm³ (predicted) |

| Melting Point | 74-76 °C |

| Boiling Point | 303.6 °C (predicted) |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |

| pKa | 14.01 (predicted) |

The biological activity of MACP is primarily attributed to its reactive chlorine substituent and the acetylamino group, which can facilitate nucleophilic substitution reactions. These properties enable MACP to interact with various biomolecules, potentially influencing metabolic pathways and enzyme activities.

Potential Biological Activities

- Antibacterial Activity : Preliminary studies suggest that MACP may exhibit antibacterial properties against certain strains of bacteria. However, further research is required to elucidate the specific mechanisms involved and the spectrum of activity against different bacterial species.

- Pharmaceutical Applications : MACP serves as an intermediate in the synthesis of pharmaceutical compounds, including Ramipril, an effective ACE inhibitor used for managing hypertension . Its role as a synthon in organic synthesis highlights its importance in developing new therapeutic agents.

- Enzyme Interactions : The compound's structure allows it to participate in enzyme-catalyzed reactions. Its potential ability to act as a substrate or inhibitor for specific enzymes warrants investigation into its pharmacokinetic properties and interactions with biological targets.

Study on Antibacterial Activity

A recent study investigated the antibacterial effects of MACP against various bacterial strains. The results indicated that MACP showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The underlying mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanistic studies are ongoing.

Synthesis of Ramipril

Another notable application of MACP is its use in synthesizing Ramipril. The synthesis pathway involves several steps where MACP acts as a key intermediate, demonstrating its utility in pharmaceutical chemistry. The efficiency of this synthesis route makes MACP a valuable compound in drug development processes aimed at cardiovascular diseases .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of MACP:

- Reactivity : The chlorine atom in MACP enhances its reactivity towards nucleophiles, making it suitable for various synthetic applications in medicinal chemistry.

- Bioactivity Spectrum : While initial findings support its antibacterial activity, comprehensive studies are necessary to explore other potential bioactivities, including antifungal and antiviral properties.

- Mechanistic Insights : Understanding how MACP interacts with specific enzymes could provide insights into its potential therapeutic uses and guide the design of more potent derivatives .

Eigenschaften

IUPAC Name |

methyl 2-acetamido-3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335105 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87333-22-0, 18635-38-6, 40026-27-5 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18635-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.